4-Isopropylphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

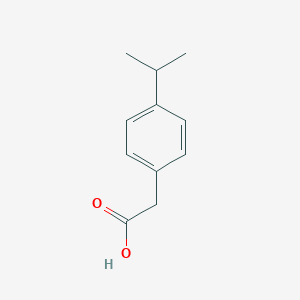

IUPAC Name |

2-(4-propan-2-ylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERBQXVRXYCGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196298 | |

| Record name | 4-Isopropylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4476-28-2 | |

| Record name | 4-(1-Methylethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4476-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004476282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Definitive Guide to the Structure Elucidation of 4-Isopropylphenylacetic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research, drug development, and quality control. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of 4-Isopropylphenylacetic acid (C₁₁H₁₄O₂), a significant compound related to the non-steroidal anti-inflammatory drug (NSAID) class.[1][2] Moving beyond a simple recitation of methods, this paper delves into the scientific rationale behind the selection of analytical techniques, the interpretation of spectral data, and the synergistic integration of results. We will explore a self-validating workflow that combines mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to build an unassailable structural hypothesis, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.

Foundational Characterization: The First Clues

Before engaging advanced spectroscopic techniques, foundational analysis provides critical preliminary data and ensures sample integrity. This compound, also known by its IUPAC name 2-(4-propan-2-ylphenyl)acetic acid, is a solid at room temperature with a molecular weight of 178.23 g/mol .[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[3] |

| Molecular Weight | 178.23 g/mol | PubChem[3] |

| Melting Point | 51-52°C | ChemicalBook[4] |

| pKa | 4.391 (at 25°C) | ChemicalBook[6] |

| Appearance | White to pale yellow solid | Thermo Scientific[7] |

| Solubility | Slightly soluble in Chloroform, DMSO | ChemicalBook[6] |

The initial step in any structure elucidation workflow is to ensure the purity of the analyte. Contaminants can introduce extraneous signals in spectra, leading to erroneous interpretations. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable tools for this purpose.[2][8]

Protocol 1: Purity Assessment via HPLC-UV

-

Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 mixture of acetonitrile and water.

-

Instrumentation: Utilize an HPLC system equipped with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) and a UV detector set to 214 nm.[2]

-

Mobile Phase: Employ an isocratic mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile and water, with the aqueous phase acidified to pH 2.5 with phosphoric acid.[2]

-

Analysis: Inject 10 µL of the sample solution and monitor the chromatogram. A single, sharp peak indicates high purity. The presence of multiple peaks necessitates purification, typically via preparative chromatography, before proceeding.

The Elucidation Workflow: A Multi-Technique Approach

Structural elucidation is not a linear process but an integrated puzzle. Data from multiple orthogonal techniques are woven together to build a conclusive structural assignment. Each method provides a unique piece of information, and their collective power lies in mutual confirmation.

Sources

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | C11H14O2 | CID 78230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound CAS#: 4476-28-2 [m.chemicalbook.com]

- 7. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to 4-Isopropylphenylacetic Acid (CAS 4476-28-2)

Prepared for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Isopropylphenylacetic acid, a key chemical intermediate. It consolidates critical data on its physicochemical properties, spectroscopic profile, analytical methodologies, and safety protocols to support advanced research and development applications.

Core Compound Identity and Properties

This compound, also known as 2-(4-propan-2-ylphenyl)acetic acid, is a carboxylic acid derivative of cumene.[1] Its structural features make it a valuable building block in organic synthesis, particularly for creating more complex molecules with potential pharmaceutical applications.

Physicochemical and Computed Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature control, and analytical method development.

| Property | Value | Source |

| CAS Number | 4476-28-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3][5][6] |

| Molecular Weight | 178.23 g/mol | [1][2][3][5][6] |

| IUPAC Name | 2-(4-propan-2-ylphenyl)acetic acid | [1] |

| Appearance | White to Pale Yellow Solid | [2] |

| Melting Point | 51-52°C | [2] |

| Boiling Point | 170-174 °C (at 14 Torr) | [2] |

| Density | 1.067 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 4.391 (at 25°C) | [2][3] |

| Solubility | Slightly soluble in Chloroform and DMSO | [2][3] |

| SMILES | CC(C)C1=CC=C(C=C1)CC(=O)O | [1][6] |

| InChIKey | RERBQXVRXYCGLT-UHFFFAOYSA-N | [1][6] |

Spectroscopic and Analytical Characterization

Accurate identification and purity assessment are paramount. This section details the key spectroscopic signatures of this compound.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for identifying and quantifying volatile compounds like this compound.[7] In electron ionization (EI) mode, the molecule fragments in a predictable manner. The NIST Mass Spectrometry Data Center reports characteristic peaks at m/z values of 163 and 117, which are crucial for library matching and confirmation of identity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR: The proton NMR spectrum reveals the specific arrangement of hydrogen atoms. Key expected signals would include those for the isopropyl methyl groups (a doublet), the isopropyl methine proton (a multiplet), the aromatic protons (two doublets, characteristic of a 1,4-disubstituted benzene ring), and the methylene protons of the acetic acid group (a singlet).[1]

-

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. Distinct signals are expected for the isopropyl methyl carbons, the methine carbon, the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The spectrum of this compound is characterized by a broad absorption band for the O-H stretch of the carboxylic acid group and a sharp, strong absorption for the C=O (carbonyl) stretch.[1]

Synthesis and Manufacturing Considerations

While multiple synthetic routes to phenylacetic acids exist, a common conceptual pathway involves the modification of a readily available starting material like cumene or a derivative thereof. The Willgerodt-Kindler reaction, for instance, is a known method for converting acetophenones into phenylacetic acids, as demonstrated in the synthesis of the related compound Ibufenac.[8][9]

Below is a generalized workflow illustrating a plausible synthetic approach. The causality behind this pathway lies in creating the acetic acid moiety on the isopropylbenzene backbone.

Sources

- 1. This compound | C11H14O2 | CID 78230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound CAS#: 4476-28-2 [m.chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sciforum.net [sciforum.net]

- 9. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

IUPAC name of 4-Isopropylphenylacetic acid

An Application Scientist's Technical Guide to 2-(4-propan-2-yl)phenylacetic Acid (Ibuprofen Impurity N): Synthesis, Characterization, and Pharmaceutical Significance

Introduction

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to the minute, often structurally similar, compounds known as impurities. The rigorous identification, synthesis, and quantification of these impurities are cornerstones of ensuring drug safety and quality. This guide provides a detailed technical overview of 2-(4-propan-2-yl)phenylacetic acid, a compound of significant interest not as a therapeutic agent itself, but as a known process-related impurity of Ibuprofen, designated as Ibuprofen Impurity N .[1]

For researchers, process chemists, and quality control analysts, understanding the physicochemical properties, synthesis, and analytical profile of such impurities is paramount. This document offers field-proven insights into the synthesis of 2-(4-propan-2-yl)phenylacetic acid for its use as a reference standard, its comprehensive analytical characterization, and its critical role in the quality control of one of the world's most common non-steroidal anti-inflammatory drugs (NSAIDs).

Compound Identification and Physicochemical Profile

Accurate identification is the foundation of all subsequent work. The compound is most commonly known by its trivial name, 4-Isopropylphenylacetic acid, but for regulatory and scientific clarity, the IUPAC nomenclature is essential.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-propan-2-yl)phenyl)acetic acid | [2] |

| Common Name | This compound | |

| Synonym | Ibuprofen Impurity N | [1] |

| CAS Registry Number | 4476-28-2 | [2] |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

Below is the two-dimensional structure of the molecule.

Sources

An In-Depth Technical Guide to 4-Isopropylphenylacetic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Isopropylphenylacetic acid, a key organic compound with applications in chemical synthesis and pharmaceutical research. The document details its core physicochemical properties, including its definitive molecular formula and weight, and presents a validated protocol for its synthesis via the Willgerodt-Kindler reaction. Furthermore, it outlines a systematic workflow for its analytical characterization to ensure identity and purity, a critical step in drug development and quality control. This guide is intended to serve as a foundational resource for professionals engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences, offering both theoretical insights and practical, field-proven methodologies.

Core Physicochemical Properties

This compound, also known by synonyms such as 2-(4-Isopropylphenyl)acetic acid and p-Isopropylphenylacetic acid, is an aromatic carboxylic acid.[1][2] Its structure, featuring a phenylacetic acid core substituted with an isopropyl group at the para (4) position, makes it a valuable intermediate in the synthesis of more complex molecules. The fundamental properties of this compound are crucial for its handling, characterization, and application in experimental settings.

Consistent data from multiple authoritative sources confirms its molecular formula and weight.[2][3][4][5] These core identifiers are foundational for all stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem, NIST, Santa Cruz Biotechnology[2][3][5] |

| Molecular Weight | 178.23 g/mol | PubChem, Santa Cruz Biotechnology[2][3] |

| CAS Number | 4476-28-2 | NIST, Santa Cruz Biotechnology[3][5] |

| IUPAC Name | 2-(4-propan-2-ylphenyl)acetic acid | PubChem[2] |

| Appearance | White to pale yellow solid/crystals | ChemicalBook, Thermo Fisher Scientific[6][7] |

| Melting Point | 51-52 °C | ChemicalBook[8][9] |

| Boiling Point | 170-174 °C (at 14 Torr) | ChemicalBook[6][9] |

| Solubility | Slightly soluble in Chloroform and DMSO | ChemicalBook[6][8] |

Synthesis Protocol: Modified Willgerodt-Kindler Reaction

The synthesis of phenylacetic acids from acetophenones is a classic and reliable transformation in organic chemistry. The Willgerodt-Kindler reaction provides a robust pathway to synthesize this compound from the readily available starting material, 4'-isopropylacetophenone. This two-step, one-pot process involves the formation of a thiomorpholide intermediate, which is subsequently hydrolyzed to yield the target carboxylic acid.[10]

Rationale for Method Selection

Expertise & Experience: The Willgerodt-Kindler reaction is favored for its operational simplicity and its tolerance of various functional groups on the aromatic ring. Using morpholine and sulfur is a well-established combination that reliably forms the key intermediate.[10] The subsequent hydrolysis under basic conditions is a standard and high-yielding method for converting the thiomorpholide to the corresponding carboxylic acid. This approach avoids the use of more hazardous reagents like cyanides, which are employed in alternative routes such as the saponification of nitriles.[11]

Detailed Experimental Protocol

Materials:

-

4'-Isopropylacetophenone

-

Morpholine

-

Elemental Sulfur (S₈)

-

p-Toluenesulfonic acid (catalyst)

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Hydrochloric Acid (HCl, 2N)

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: Synthesis of the Thiomorpholide Intermediate

-

Charge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with 4'-isopropylacetophenone (1.0 eq), morpholine (3.3 eq), and elemental sulfur (2.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01 eq).

-

Heat the reaction mixture to 125 °C and stir for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]

-

Upon completion, allow the mixture to cool slightly. This crude mixture containing the thiomorpholide is used directly in the next step without purification.[10]

Step 2: Hydrolysis to this compound

-

To the crude reaction mixture from Step 1, add a 3N solution of potassium hydroxide (KOH) in ethanol.[10]

-

Heat the mixture to reflux (approximately 110 °C) and stir for 12 hours to ensure complete hydrolysis.[10]

-

After cooling to room temperature, add deionized water and transfer the mixture to a separatory funnel.

-

Wash the aqueous phase with diethyl ether or dichloromethane to remove any unreacted starting material and neutral byproducts.

-

Carefully acidify the aqueous layer to a pH of ~2 using a 2N HCl solution. The product, this compound, will precipitate as a solid.

-

Extract the acidified aqueous layer with dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]

-

Recrystallize the solid from an ethanol/water mixture to obtain pure this compound.[10]

Analytical Characterization Workflow

To ensure the synthesized material meets the required standards for research and development, a rigorous analytical workflow must be employed. This process validates the chemical identity, structure, and purity of the final product, forming a self-validating system as required for scientific trustworthiness.

Trustworthiness through Verification

A multi-technique approach is essential for unambiguous characterization. Spectroscopic methods (NMR, IR) confirm the molecular structure, while mass spectrometry validates the molecular weight. Chromatographic techniques (HPLC, GC) are employed to quantify purity. Data from the National Institute of Standards and Technology (NIST) provides reference spectra for comparison.[5]

Workflow and Key Methodologies

Caption: Analytical workflow for the characterization of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the isopropyl protons (a doublet and a septet), the aromatic protons (two doublets characteristic of a 1,4-disubstituted ring), the methylene protons (a singlet), and the carboxylic acid proton (a broad singlet).

-

¹³C NMR: Expect distinct signals for the different carbon environments, including the methyls of the isopropyl group, the aromatic carbons, the methylene carbon, and the carbonyl carbon.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The IR spectrum should display a very broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹).[2]

-

A sharp, strong absorption for the C=O (carbonyl) stretch should be present around 1700 cm⁻¹.[2]

-

C-H stretches for the aromatic and aliphatic portions will also be visible.

3. Mass Spectrometry (MS):

-

Electron Ionization (EI) mass spectrometry will show a molecular ion (M⁺) peak corresponding to the molecular weight of 178.23.[5] The fragmentation pattern can provide further structural confirmation.

4. High-Performance Liquid Chromatography (HPLC):

-

Used to determine the purity of the final compound. A reverse-phase HPLC method with a suitable C18 column and a mobile phase (e.g., acetonitrile/water with trifluoroacetic acid) will separate the target compound from impurities. Purity is determined by the area percentage of the main peak. For carboxylic acids, care must be taken to avoid esterification if using alcohol-based solvents in the sample preparation.[12]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its structure is closely related to other well-known phenylacetic acid derivatives used in medicine. For instance, it is a structural analog of Ibufenac, an early NSAID.[10] In drug development, modifying the core structure of such compounds allows for the exploration of structure-activity relationships (SAR) to create new chemical entities with improved efficacy, better safety profiles, or enhanced pharmacokinetic properties. The carboxylic acid group can also be used as a handle for creating prodrugs, which can improve drug delivery or metabolic stability.[13]

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . Its synthesis is reliably achieved through established organic chemistry reactions, and its identity and purity can be rigorously confirmed using a standard suite of analytical techniques. For researchers and scientists in drug development, this compound represents not only a key synthetic intermediate but also a foundational scaffold for the design and discovery of novel therapeutics. The protocols and workflows detailed in this guide provide a robust framework for its synthesis, characterization, and application in a scientific research setting.

References

-

Global Substance Registration System (GSRS). This compound. [Link]

-

National Institute of Standards and Technology (NIST). This compound. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78230, this compound. [Link]

-

Trans World Chemicals. This compound. [Link]

-

Chemdad. This compound. [Link]

-

PrepChem.com. Preparation of α-Isopropyl-4-difluoromethoxyphenylacetic acid. [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Anhui Rencheng Technology Co., Ltd. This compound. [Link]

- Google Patents. US4329497A - Method for the production of 4-hydroxyphenylacetic acid.

-

International Journal of Pharmaceutical Sciences and Research. Pro-Drug Development. [Link]

-

Sciforum. (4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis. [Link]

Sources

- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 2. This compound | C11H14O2 | CID 78230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound CAS#: 4476-28-2 [m.chemicalbook.com]

- 9. This compound | 4476-28-2 [chemicalbook.com]

- 10. sciforum.net [sciforum.net]

- 11. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Spectral Data of 4-Isopropylphenylacetic Acid

Introduction

4-Isopropylphenylacetic acid, a derivative of phenylacetic acid, serves as a crucial intermediate and building block in the synthesis of various pharmaceuticals and specialty chemicals. Its structural integrity and purity are paramount for the efficacy and safety of the final products. Spectroscopic analysis provides the definitive means for the structural elucidation and quality assessment of this compound. This guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

This document moves beyond a simple presentation of data, delving into the causality behind experimental observations and the logic of spectral interpretation. By integrating foundational principles with empirical data, this guide aims to equip the reader with the expertise to confidently identify and characterize this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the precise connectivity and chemical environment of atoms within the this compound structure.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their relative numbers, and their proximity to other protons.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.

-

Shimming: Place the NMR tube in the spectrometer and initiate the shimming process to optimize the homogeneity of the magnetic field across the sample, which is essential for high-resolution spectra.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Caption: Workflow for ¹³C NMR Spectroscopy.

| Chemical Shift (δ, ppm) | Assignment |

| ~178-180 | C =O |

| ~147-148 | Ar-C (ipso, attached to isopropyl) |

| ~131-132 | Ar-C (ipso, attached to CH₂COOH) |

| ~129-130 | Ar-C H (ortho to CH₂COOH) |

| ~126-127 | Ar-C H (ortho to isopropyl) |

| ~40-41 | -C H₂-COOH |

| ~33-34 | -C H(CH₃)₂ |

| ~23-24 | -CH(C H₃)₂ |

Note: Chemical shifts are approximate and sourced from spectral databases.[1]

-

Carbonyl Carbon (~178-180 ppm): The carbon of the carboxylic acid is the most downfield signal due to the strong deshielding from the two oxygen atoms. [2][3][4]* Aromatic Carbons (~126-148 ppm): Four distinct signals are observed for the aromatic carbons. The two quaternary (ipso) carbons, which are attached to the substituents, are typically weaker in intensity. The carbon attached to the isopropyl group is further downfield due to the substitution effect. The two sets of CH carbons are also resolved.

-

Methylene Carbon (~40-41 ppm): The benzylic methylene carbon appears in the expected range for a carbon atom situated between an aromatic ring and a carbonyl group.

-

Isopropyl Carbons (~23-34 ppm): The methine carbon (-CH) is observed around 33-34 ppm, while the two equivalent methyl carbons (-CH₃) appear further upfield around 23-24 ppm, consistent with typical aliphatic carbon chemical shifts. [5]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

-

Sample Preparation: As this compound is a solid, the spectrum can be obtained by preparing a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a spectrum can be obtained from a melt by placing a small amount of solid between two salt plates and heating gently, or by casting a thin film from a volatile solvent. [6]2. Background Spectrum: A background spectrum of the pure KBr pellet or empty salt plates is collected. This is crucial to subtract the absorbance from the atmosphere (CO₂, H₂O) and the sample matrix.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Sources

- 1. This compound | C11H14O2 | CID 78230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Introduction: The Significance of a Solubility Profile

An In-Depth Technical Guide to the Solubility Profile of 4-Isopropylphenylacetic Acid

This guide provides a comprehensive technical overview of the solubility profile of this compound (IPA). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core physicochemical properties, influencing factors, and robust experimental methodologies required to accurately characterize the solubility of this compound. Our approach emphasizes the causality behind experimental design, ensuring a deep and practical understanding of the subject matter.

This compound (CAS: 4476-28-2), a carboxylic acid derivative, serves as a crucial intermediate in various chemical syntheses and as a potential scaffold in medicinal chemistry. Understanding its solubility—the extent to which it dissolves in a solvent to create a homogenous solution—is paramount. For drug development, solubility directly impacts bioavailability and formulation strategies. In chemical synthesis, it governs reaction kinetics, purification, and crystallization processes. This guide provides the foundational knowledge and practical protocols to comprehensively map the solubility behavior of this compound.

Core Physicochemical Properties

A compound's fundamental properties are the primary determinants of its solubility behavior. This compound is a solid at room temperature with a distinct melting point.[1][2] Its acidic nature, quantified by its pKa, is the most critical parameter for its aqueous solubility.

| Property | Value | Source |

| IUPAC Name | 2-(4-propan-2-ylphenyl)acetic acid | PubChem[3] |

| CAS Number | 4476-28-2 | ChemicalBook[1], PubChem[3] |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[3], Santa Cruz Biotechnology[4] |

| Molecular Weight | 178.23 g/mol | PubChem[3], Santa Cruz Biotechnology[4] |

| Appearance | White to Pale Yellow Solid | Chemdad Co.[2] |

| Melting Point | 51-52°C | ChemicalBook[1], Chemdad Co.[2] |

| Boiling Point | 170-174°C (at 14 Torr) | ChemicalBook[1], Chemdad Co.[2] |

| pKa | ~4.39 (Predicted at 25°C) | Chemdad Co.[2] |

| XLogP3 | 2.6 | PubChem[3] |

Initial qualitative assessments indicate that this compound is slightly soluble in chloroform and DMSO.[1][2] This suggests a preference for polar aprotic and weakly polar solvents, consistent with its molecular structure which features both a non-polar isopropylphenyl group and a polar carboxylic acid moiety.

Critical Factors Influencing Solubility

The solubility of this compound is not a static value but is dynamically influenced by several environmental factors. A thorough understanding of these factors is essential for controlling its behavior in solution.

The Dominant Role of pH

As a weak carboxylic acid, the aqueous solubility of this compound is profoundly dependent on the pH of the medium.[5][6] The relationship is governed by the Henderson-Hasselbalch equation and the equilibrium between the non-ionized (protonated) form and the ionized (deprotonated) carboxylate form.

-

At pH < pKa (~4.39): The compound exists predominantly in its neutral, protonated form (R-COOH). This form is significantly less polar and thus exhibits low water solubility.[5]

-

At pH > pKa (~4.39): The compound is deprotonated to form the carboxylate anion (R-COO⁻). This ionic form is much more polar and interacts favorably with water molecules, leading to a dramatic increase in aqueous solubility.[5]

This pH-dependent behavior is a cornerstone of its profile and can be exploited for extraction, purification, and formulation.

Caption: pH-dependent equilibrium of this compound.

Influence of Temperature

For most solid organic compounds, solubility in a liquid solvent increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it consumes heat. Increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces in the solvent. While pH is the primary driver for aqueous solubility of weak acids, temperature remains an important secondary factor.[5][6][8]

Solvent Polarity and the "Like Dissolves Like" Principle

The principle of "like dissolves like" is fundamental to predicting solubility in organic solvents.[7]

-

Polar Solvents (e.g., water, methanol): Solubility is limited but significantly enhanced at high pH due to ionization.

-

Non-Polar Solvents (e.g., hexane, cyclohexane): Solubility is expected to be low, as the polar carboxylic acid group is incompatible with the non-polar environment.

-

Intermediate/Aprotic Polar Solvents (e.g., ethyl acetate, acetone, DMSO): These solvents are often effective at dissolving compounds like IPA, as they can interact with both the non-polar aromatic ring and the polar acid group.

Studies on analogous compounds, such as phenylacetic acid and 4-nitrophenylacetic acid, confirm that solubility is highest in polar aprotic solvents like DMF and decreases in alcohols, with very low solubility in water and non-polar hydrocarbons.[9][10][11]

Experimental Protocols for Solubility Determination

Accurate solubility data requires robust and validated experimental methods. The following protocols describe the gold-standard approaches for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

This method determines the equilibrium solubility, representing the maximum amount of solute that can dissolve in a solvent under specific conditions. It is a time-tested and reliable technique.[9]

Protocol:

-

Preparation: Add an excess amount of this compound solid to a known volume of the selected solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed, inert vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated supernatant.

-

Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the sample gravimetrically or volumetrically with an appropriate mobile phase or solvent.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask solubility determination.

Dissolution Rate Profile

Distinct from equilibrium solubility, the dissolution rate measures how fast a compound dissolves. This is a critical parameter for oral drug absorption.[12] Standardized pharmacopeial methods are used to assess this kinetic property.[12]

Protocol (using USP Apparatus 2 - Paddle):

-

Apparatus Setup: Assemble the dissolution vessel with a specified volume (e.g., 900 mL) of dissolution medium (e.g., simulated gastric or intestinal fluid) maintained at 37°C ± 0.5°C.[13]

-

Sample Introduction: Introduce a known mass of this compound or a formulated tablet into the vessel.

-

Agitation: Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).[13]

-

Timed Sampling: At predefined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw samples from the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

-

Sample Processing: Filter the samples immediately to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved drug in each filtered sample using a suitable analytical method like HPLC-UV.

-

Profile Generation: Plot the concentration or percentage of drug dissolved against time to generate the dissolution profile.

For poorly soluble compounds, the USP Apparatus 4 (Flow-Through Cell) is often more discriminating and reproducible, as it constantly exposes the sample to fresh solvent.[14][15]

Caption: Conceptual diagram of a USP Apparatus 2 dissolution test.

Conclusion

The solubility profile of this compound is multifaceted, governed by an interplay of its intrinsic physicochemical properties and external environmental conditions. Its character as a weak carboxylic acid makes its aqueous solubility exquisitely sensitive to pH, a factor that can be leveraged in various applications. While qualitative data suggests solubility in polar aprotic solvents, a comprehensive quantitative understanding for specific solvent systems must be determined empirically. The robust, validated protocols for thermodynamic solubility (Shake-Flask) and kinetic dissolution (USP Apparatus) outlined in this guide provide the necessary framework for researchers to generate the high-quality, reliable data essential for advancing drug development and chemical process optimization.

References

-

This compound | C11H14O2 | CID 78230 . PubChem, National Institutes of Health. Available at: [Link]

-

This compound . Two Chongqing Chemdad Co., Ltd. Available at: [Link]

-

Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) . CORE. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Course Hero. Available at: [Link]

-

Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) . ResearchGate. Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds . Scribd. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University Handout. Available at: [Link]

-

Effect of pH and temperature on the solubility of a surface active carboxylic acid . PubMed. Available at: [Link]

-

Solubility of Organic Compounds . University Handout. Available at: [Link]

-

Solubility Modeling, Solvent Effect, and Dissolution Properties of 4‑Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K . ACS Figshare. Available at: [Link]

-

Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents . University of Limerick. Available at: [Link]

-

This compound . Global Substance Registration System. Available at: [Link]

-

Dissolution Study of Active Pharmaceutical Ingredients Using the Flow Through Apparatus Usp 4 . Dissolution Technologies. Available at: [Link]

-

Pharmaceutical Dissolution Testing . Taylor & Francis Group. Available at: [Link]

-

Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents . ResearchGate. Available at: [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations . MDPI. Available at: [Link]

-

Dissolution Study of Active Pharmaceutical Ingredients Using the Flow Through Apparatus Usp 4 . ResearchGate. Available at: [Link]

Sources

- 1. This compound CAS#: 4476-28-2 [m.chemicalbook.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C11H14O2 | CID 78230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collection - Solubility Modeling, Solvent Effect, and Dissolution Properties of 4âNitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 10. pure.ul.ie [pure.ul.ie]

- 11. researchgate.net [researchgate.net]

- 12. usp.org [usp.org]

- 13. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. researchgate.net [researchgate.net]

Physical and chemical characteristics of 4-Isopropylphenylacetic acid

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 4-Isopropylphenylacetic Acid

Introduction

This compound, also known as 2-(4-propan-2-ylphenyl)acetic acid, is a carboxylic acid derivative of cumene (isopropylbenzene). As a member of the phenylacetic acid family, it serves as a valuable intermediate and building block in organic synthesis. Its structure, featuring a substituted aromatic ring and a carboxylic acid moiety, imparts a combination of chemical functionalities that are of significant interest to researchers in medicinal chemistry and materials science. Phenylacetic acid and its derivatives are recognized as precursors in various synthetic pathways, including those for pharmaceuticals and fragrances.[1][2] This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, chemical behavior, and analytical methodologies pertinent to this compound, tailored for scientists and professionals in drug development and chemical research.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for research and regulatory compliance. This compound is cataloged under several names and identifiers across various chemical databases.

-

Common Synonyms : 4-Isopropylbenzeneacetic acid, p-Isopropylphenylacetic acid, (4-(1-Methylethyl)phenyl)acetic acid[5]

-

InChI Key : RERBQXVRXYCGLT-UHFFFAOYSA-N[4]

-

Canonical SMILES : CC(C)C1=CC=C(C=C1)CC(=O)O[4]

Physicochemical Properties

The physical properties of this compound define its state, handling requirements, and behavior in various solvents. These characteristics are fundamental for its application in experimental and industrial settings.

| Property | Value | Source(s) |

| Appearance | White to pale yellow solid (crystals or powder) | [8] |

| Melting Point | 47.5-53.5 °C | [8] |

| Boiling Point | 170-174 °C (at 14 Torr) | [3][9] |

| Density (Predicted) | 1.067 ± 0.06 g/cm³ | [3][9] |

| pKa | 4.391 (at 25 °C) | [3][9] |

| XLogP3 (Predicted) | 2.6 | [3] |

| Solubility | Slightly soluble in Chloroform and DMSO | [3][9] |

Spectroscopic Profile

The spectroscopic signature of a molecule provides unambiguous structural confirmation. The following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in the molecule. The expected chemical shifts (δ) in a non-polar solvent like CDCl₃ are as follows:

-

~12.0 ppm (singlet, 1H) : The acidic proton of the carboxylic acid group (-COOH). This peak is often broad and its position is highly dependent on solvent and concentration.

-

~7.1-7.3 ppm (multiplet, 4H) : The four protons on the benzene ring, exhibiting a characteristic AA'BB' splitting pattern for a 1,4-disubstituted ring.

-

~3.6 ppm (singlet, 2H) : The two methylene protons (-CH₂-) adjacent to the aromatic ring and the carbonyl group.

-

~2.9 ppm (septet, 1H) : The methine proton (-CH-) of the isopropyl group.

-

~1.2 ppm (doublet, 6H) : The six equivalent methyl protons (-CH₃) of the isopropyl group.[10][11]

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) identifies the different carbon environments within the molecule.

-

~179-181 ppm : The carbonyl carbon of the carboxylic acid (-COOH).

-

~147-149 ppm : The aromatic carbon atom bonded to the isopropyl group (quaternary C).

-

~131-133 ppm : The aromatic carbon atom bonded to the acetic acid moiety (quaternary C).

-

~129-130 ppm : The two aromatic carbon atoms ortho to the isopropyl group.

-

~126-127 ppm : The two aromatic carbon atoms meta to the isopropyl group.

-

~40-42 ppm : The methylene carbon (-CH₂-).

-

~33-35 ppm : The methine carbon (-CH-) of the isopropyl group.

-

~23-25 ppm : The two equivalent methyl carbons (-CH₃) of the isopropyl group.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

-

3300-2400 cm⁻¹ (broad) : A very broad absorption characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[13]

-

3100-3000 cm⁻¹ (medium) : Aromatic C-H stretching vibrations.

-

3000-2850 cm⁻¹ (strong) : Aliphatic C-H stretching vibrations from the isopropyl and methylene groups.[13]

-

1730-1700 cm⁻¹ (strong) : A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.[13]

-

1600-1475 cm⁻¹ (medium-weak) : Aromatic C=C ring stretching vibrations.[13]

-

1300-1000 cm⁻¹ (strong) : C-O stretching vibration.[13]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) results in the fragmentation of the molecule, providing a fingerprint that confirms its structure. The molecular ion [M]⁺ peak is expected at m/z 178.

-

m/z 163 : Corresponds to the loss of a methyl group (-CH₃) from the parent ion, forming a stable benzylic carbocation [M-15]⁺.[3]

-

m/z 133 : Corresponds to the loss of the carboxyl group (-COOH) from the parent ion [M-45]⁺.

-

m/z 117 : A significant peak resulting from the loss of the entire acetic acid moiety (-CH₂COOH) or benzylic cleavage, leaving the isopropylbenzyl cation.[3][14]

-

m/z 91 : A fragment corresponding to the tropylium ion, common in alkylbenzene derivatives.[3]

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the substituted aromatic ring.

-

Carboxylic Acid Group : This group can undergo standard reactions such as esterification (with alcohols), conversion to acid chlorides (using thionyl chloride), amide formation (with amines), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).

-

Aromatic Ring : The phenyl ring can undergo electrophilic aromatic substitution. The isopropyl group is an ortho-, para-director and an activating group, though steric hindrance from the isopropyl group may favor substitution at the positions ortho to the acetic acid moiety.

A common and logical laboratory-scale synthesis involves a Grignard reaction, starting from a halogenated cumene derivative.

Logical Synthesis Workflow: Grignard Carbonation

This pathway is a classic method for forming carboxylic acids from aryl halides. The causality behind this choice is its reliability and high yield for converting an aryl halide into a carboxylic acid with an additional carbon atom.

Caption: Grignard synthesis of this compound.

Another potential route is the Willgerodt-Kindler reaction, which converts an aryl alkyl ketone into a thioamide, followed by hydrolysis to the carboxylic acid.[4][15][16][17] This method is effective for migrating a carbonyl group to the terminal position of an alkyl chain.

Analytical Methodologies

Accurate quantification and purity assessment are crucial. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective technique for analyzing this compound.

Protocol: Purity Analysis by RP-HPLC

This protocol is a self-validating system. System suitability parameters (e.g., peak symmetry, theoretical plates) must be established using a reference standard before sample analysis to ensure the trustworthiness of the results. The choice of a C18 column is based on its proven efficacy in retaining non-polar to moderately polar compounds like this analyte through hydrophobic interactions. The acidic modifier in the mobile phase ensures the carboxylic acid is in its neutral, protonated form, leading to sharp, symmetrical peaks and reproducible retention.

Objective: To determine the purity of a this compound sample.

Instrumentation & Materials:

-

HPLC system with UV-Vis or Diode Array Detector (DAD)

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Reference Standard: this compound (≥98% purity)

-

Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

-

Mobile Phase B: Acetonitrile (HPLC Grade)

-

Sample Diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-1 min: 35% B

-

1-12 min: 35% to 85% B

-

12-14 min: 85% B

-

14-15 min: 85% to 35% B

-

15-18 min: 35% B (re-equilibration)

-

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

-

Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Analysis: Inject the standard and sample solutions.

-

Calculation: Determine the purity by area percent normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Sources

- 1. Drug precursors - Wikipedia [en.wikipedia.org]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. This compound | C11H14O2 | CID 78230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chemistryconnected.com [chemistryconnected.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. eng.uc.edu [eng.uc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. Willgerodt-Kindler Reaction [organic-chemistry.org]

The Biological Activity of 4-Isopropylphenylacetic Acid: A Technical Guide for Drug Discovery Professionals

Foreword

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the exploration of novel phenylacetic acid derivatives continues to be a fertile ground for identifying candidates with potentially improved efficacy and safety profiles. This technical guide focuses on 4-Isopropylphenylacetic acid, a compound of interest due to its structural similarity to established therapeutic agents. While direct and extensive research on this specific molecule is emerging, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. By synthesizing available data on structurally related compounds and outlining robust experimental protocols, this guide aims to provide a foundational understanding and a practical framework for investigating the biological activities of this compound.

Introduction to this compound

This compound, also known by its IUPAC name 2-(4-propan-2-ylphenyl)acetic acid, is a carboxylic acid derivative with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1][2] Its chemical structure features a phenylacetic acid moiety substituted with an isopropyl group at the para position. This structural motif is significant as it is present in several well-known NSAIDs, suggesting a potential for similar biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(4-propan-2-ylphenyl)acetic acid | [1] |

| Synonyms | p-Isopropylphenylacetic acid, Benzeneacetic acid, 4-(1-methylethyl)- | [1] |

| CAS Number | 4476-28-2 | [3] |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Melting Point | 51-52 °C | [3] |

Postulated Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for the majority of NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[4] These enzymes, existing as two main isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

While direct inhibitory data for this compound on COX-1 and COX-2 is not extensively available in public literature, a compelling case for its activity can be drawn from studies on structurally analogous compounds. A recent study on a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives, which share the 4-isopropylphenyl moiety, demonstrated potent inhibitory activity against both COX-1 and COX-2.[4][5]

For instance, select compounds from this series exhibited IC₅₀ values in the sub-micromolar range for COX-2, indicating strong and potentially selective inhibition.[5] This suggests that the this compound scaffold is conducive to binding within the active sites of COX enzymes.

Potential Therapeutic Applications

Based on its structural characteristics and the known activities of related compounds, this compound holds promise in several therapeutic areas.

Anti-inflammatory and Analgesic

The most direct and probable application of this compound is in the management of inflammation and pain. By inhibiting COX enzymes and subsequently reducing prostaglandin synthesis, it is expected to alleviate symptoms associated with inflammatory conditions such as arthritis, and to provide effective analgesia for various types of pain.[4] In vivo studies on structurally similar compounds have shown encouraging results in animal models of analgesia and inflammation.[5][6]

Anticancer

There is a growing body of evidence suggesting that some NSAIDs possess chemopreventive and therapeutic potential in certain cancers. Phenylacetic acid derivatives, in particular, have been investigated for their anticancer properties.[7] While no direct studies have been conducted on this compound for this application, its core structure warrants investigation into its potential antiproliferative and pro-apoptotic effects on various cancer cell lines.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to confirming the mechanism of action and determining the inhibitory potency and selectivity of the compound.

Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Use commercially available purified human or ovine COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

-

Assay Procedure:

-

Add the reaction buffer, heme, and the test compound or vehicle control to a 96-well plate.

-

Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at the appropriate temperature (e.g., 37°C).

-

Initiate the reaction by adding arachidonic acid.

-

Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping solution (e.g., 1 M HCl).

-

-

Detection: The product of the COX reaction, Prostaglandin H₂, is unstable and is typically reduced to the more stable Prostaglandin F₂α. The concentration of PGF₂α is then quantified using an Enzyme Immunoassay (EIA).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic and reliable model for evaluating the acute anti-inflammatory effects of a compound.

Objective: To assess the ability of this compound to reduce acute inflammation in a rodent model.

Methodology:

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin), and test groups receiving different doses of this compound.

-

Administration: Administer the test compound or controls orally or intraperitoneally one hour before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.

Objective: To evaluate the analgesic effect of this compound on visceral pain.

Methodology:

-

Animals: Use Swiss albino mice (20-25 g).

-

Grouping and Administration: Similar to the paw edema model, group the animals and administer the test compound, vehicle, or a positive control (e.g., Aspirin).

-

Induction of Writhing: Thirty minutes after drug administration, inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions) for a set period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

In Vivo Analgesic Activity: Hot Plate Test

This test is used to assess central analgesic activity.

Objective: To determine the central analgesic effect of this compound.

Methodology:

-

Animals: Use mice or rats.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

Record the baseline reaction time (latency) for each animal by placing it on the hot plate and measuring the time it takes to show a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

-

Administer the test compound, vehicle, or a positive control (e.g., Morphine).

-

Measure the reaction time at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Analysis: An increase in the reaction time compared to the baseline and the vehicle control group indicates a central analgesic effect.

Future Directions and Conclusion

The structural attributes of this compound strongly suggest its potential as a biologically active molecule, particularly as an anti-inflammatory and analgesic agent operating through the inhibition of cyclooxygenase enzymes. The logical next steps in the investigation of this compound involve the systematic execution of the in vitro and in vivo studies outlined in this guide to definitively characterize its pharmacological profile.

Specifically, determining the IC₅₀ values for COX-1 and COX-2 will be crucial for understanding its potency and selectivity, which are key determinants of its potential therapeutic window and side-effect profile. Furthermore, comprehensive in vivo studies will be essential to validate its efficacy in relevant disease models.

While the current body of direct evidence is limited, the information presented in this guide provides a robust starting point for any research program aimed at exploring the therapeutic potential of this compound. Through rigorous and systematic investigation, the scientific community can elucidate the true biological activity of this promising compound and its potential contribution to the arsenal of anti-inflammatory and analgesic therapies.

References

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). MDPI. Retrieved from [Link]

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). PubMed. Retrieved from [Link]

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). MDPI. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Analgesic effects of cuminic alcohol (4-isopropylbenzyl alcohol), a monocyclic terpenoid, in animal models of nociceptive and neuropathic pain: Role of opioid receptors, L-arginine/NO/cGMP pathway, and inflammatory cytokines. (2021). PubMed. Retrieved from [Link]

-

Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. (n.d.). RJPT SimLab. Retrieved from [Link]

-

This compound. (n.d.). gsrs. Retrieved from [Link]

-

Toxicological Profile for Chlorophenols. (n.d.). NCBI Bookshelf. Retrieved from [Link]

- EP1910270B1 - Compounds and their salts specific to the ppar receptors and the egf receptors and their use in the medical field. (n.d.). Google Patents.

- US4536518A - Antidepressant derivatives of cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine. (n.d.). Google Patents.

-

Analgesic effects of cuminic alcohol (4-isopropylbenzyl alcohol), a monocyclic terpenoid, in animal models of nociceptive and neuropathic pain: Role of opioid receptors, L-arginine/NO/cGMP pathway, and inflammatory cytokines. (2021). ResearchGate. Retrieved from [Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (n.d.). PubMed Central. Retrieved from [Link]

-

Antiproliferative and Apoptosis-Inducing Activities of 4-Isopropyl-2,6-bis(1-phenylethyl)phenol Isolated from Butanol Fraction of Cordyceps bassiana. (2015). PubMed. Retrieved from [Link]

-

IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. Retrieved from [Link]

- US5869102A - Solid pharmaceutical compositions containing (S)-2-(4-isobutylphenyl) propionic acid active ingredient and microcrystalline cellulose and colloidal silica as excipients. (n.d.). Google Patents.

-

Anti-inflammatory effect of 3,4-oxo-isopropylidene-shikimic acid on acetic acid-induced colitis in rats. (2012). PubMed. Retrieved from [Link]

-

Anti-inflammatory effects of isopropyl 3-(3, 4-dihydroxyphenyl)-2-hydroxypropanoate, a novel metabolite from danshen, on activated microglia. (2012). PubMed. Retrieved from [Link]

-

Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (n.d.). PubMed Central. Retrieved from [Link]

-

Anticancer Activity Assay of Nano-Fractional Compounds that Purified from Soil Actinomycetes. (2020). ResearchGate. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound CAS#: 4476-28-2 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analgesic effects of cuminic alcohol (4-isopropylbenzyl alcohol), a monocyclic terpenoid, in animal models of nociceptive and neuropathic pain: Role of opioid receptors, L-arginine/NO/cGMP pathway, and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative and Apoptosis-Inducing Activities of 4-Isopropyl-2,6-bis(1-phenylethyl)phenol Isolated from Butanol Fraction of Cordyceps bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-Isopropylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Isopropylphenylacetic acid, a derivative of phenylacetic acid, is structurally analogous to the profen class of nonsteroidal anti-inflammatory drugs (NSAIDs), most notably ibuprofen. This guide posits that its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, which are critical mediators of pain, inflammation, and fever. This document elucidates this core mechanism, explores the downstream cellular and physiological consequences, and provides a robust framework for the experimental validation of these hypotheses. While direct literature on the specific pharmacology of this compound is sparse, the principles outlined herein are grounded in the well-established pharmacology of NSAIDs and provide a predictive and testable model for its biological activity.

Introduction: A Structurally-Informed Hypothesis

This compound belongs to the arylalkanoic acid class of molecules, a scaffold renowned for its therapeutic utility in managing inflammation and pain.[1] Its structure, featuring a phenylacetic acid core with an isopropyl group at the para position, bears a strong resemblance to ibuprofen [2-(4-isobutylphenyl)propionic acid]. This structural similarity is the cornerstone of the hypothesis that this compound functions as a classical NSAID.[2][3]

The therapeutic efficacy of NSAIDs is overwhelmingly attributed to their ability to suppress the synthesis of pro-inflammatory lipid signaling molecules known as prostaglandins.[4][5] This guide will deconstruct this mechanism, starting from the primary molecular target and extending to the resultant physiological effects.

Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The central tenet of the mechanism of action for this compound is its role as an inhibitor of the cyclooxygenase enzymes. NSAIDs, by their classical definition, function by obstructing the enzymatic activity of both COX-1 and COX-2 isoenzymes.[1][6]

The Arachidonic Acid Cascade: The Prostaglandin Synthesis Pathway

In response to inflammatory stimuli, the enzyme phospholipase A2 liberates arachidonic acid from the cell membrane's phospholipid bilayer.[7] Free arachidonic acid then serves as the primary substrate for the COX enzymes. Both COX-1 and COX-2 catalyze the conversion of arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2).[7][8] This intermediate is then rapidly converted by various tissue-specific synthases into a range of bioactive prostanoids, including prostaglandins (PGE2, PGD2, PGI2) and thromboxane A2 (TXA2).[7] These prostanoids are the ultimate effectors of inflammation, pain, and fever.[4][8]

Caption: The Arachidonic Acid Cascade and the inhibitory role of this compound.

Non-Selective COX-1 and COX-2 Inhibition

This compound is predicted to be a non-selective inhibitor, meaning it targets both COX-1 and COX-2.[2][9]

-

COX-1 is a constitutively expressed enzyme found in most tissues.[9] It plays a "house-keeping" role, synthesizing prostaglandins that protect the gastric mucosa from acid, maintain renal blood flow, and produce thromboxane A2 in platelets, which is crucial for aggregation.[3][6] Inhibition of COX-1 is responsible for the therapeutic anti-platelet effect but also for the common gastrointestinal side effects associated with NSAIDs.[3][9]

-

COX-2 is typically an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators.[1][10] The prostaglandins produced by COX-2 are major contributors to the classic signs of inflammation: pain, swelling, redness, and heat.[3][10]

The therapeutic anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of COX-2.[2][9]

Molecular and Cellular Consequences

Alleviation of Inflammation, Pain, and Fever

By blocking prostaglandin synthesis, this compound is expected to produce the following therapeutic effects:

-

Anti-inflammatory: Reduced prostaglandin levels lead to decreased vasodilation and vascular permeability, resulting in less swelling and redness at the site of injury.[5]

-

Analgesic: Prostaglandins sensitize peripheral nociceptors (pain receptors) to other mediators like bradykinin and histamine. By inhibiting their production, the pain threshold is elevated.[10] NSAIDs may also exert some analgesic effects through actions within the central nervous system.[10]

-

Antipyretic: Fever is often triggered by an elevation of prostaglandin E2 (PGE2) in the hypothalamus, which raises the body's thermoregulatory set-point.[2][6] Inhibition of COX in the hypothalamus reduces PGE2 levels, leading to peripheral vasodilation and heat dissipation, thereby lowering body temperature.[2][8]

Impact on Hemostasis

The inhibition of COX-1 in platelets prevents the formation of Thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[8] This underlies the "blood-thinning" effect of many NSAIDs and is a key consideration in their clinical use, especially in patients on anticoagulant therapy or with bleeding disorders.[5]

Potential Secondary Mechanisms

While COX inhibition is the primary mechanism, the scientific literature suggests that some NSAIDs may exert their effects through additional pathways.[10] For a comprehensive understanding, these potential secondary mechanisms for this compound warrant investigation:

-

Central Nervous System (CNS) Action: Evidence suggests some NSAIDs may act within the CNS, possibly by interfering with neurotransmission or activating endogenous opioid pathways to augment their analgesic effects.[10]

-

Lipoxygenase (LOX) Pathway: Some related compounds inhibit the lipoxygenase pathway, which is responsible for producing leukotrienes, another class of inflammatory mediators.[10][11]

-

G-Protein Signaling: Interference with G-protein-mediated signal transduction has been proposed as a prostaglandin-independent mechanism for some NSAIDs.[10]

Experimental Validation: A Methodological Framework

To empirically validate the hypothesized mechanism of action, a tiered experimental approach is necessary. This workflow ensures a logical progression from molecular target engagement to cellular and organismal effects.

Caption: A logical workflow for validating the mechanism of action of this compound.

Protocol: In Vitro COX-1 and COX-2 Inhibition Assays

-

Objective: To quantify the direct inhibitory potency of this compound against isolated COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

-

The assay measures the oxygen consumption by the COX enzyme during the conversion of arachidonic acid to PGG2 using an oxygen electrode.[12]

-

Prepare a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM).

-

Incubate the enzyme with the test compound or vehicle control for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding a saturating concentration of arachidonic acid.

-

Monitor the rate of oxygen consumption.

-

-